Beta, beta-Dimethylacrylalkannin

Description

Overview of Naphthoquinone Compounds and Their Biological Significance

Naphthoquinones are a large and diverse class of organic compounds characterized by a naphthalene (B1677914) ring system with two ketone groups. numberanalytics.com They are widely distributed in nature, found in various plants, fungi, bacteria, and even some animals. jst.go.jpresearchgate.net These compounds have a long history of use in traditional medicine and as dyes. numberanalytics.comjst.go.jp

The biological significance of naphthoquinones is vast and well-documented. researchgate.netnumberanalytics.com They are known to exhibit a wide spectrum of biological activities, including:

Antimicrobial and Antiviral Properties: Many naphthoquinones have demonstrated efficacy against a range of bacteria, fungi, and viruses. numberanalytics.comnumberanalytics.com

Anticancer and Antitumor Activities: The cytotoxic effects of naphthoquinones against various cancer cell lines have been a major focus of research. researchgate.netnumberanalytics.com

Anti-inflammatory and Antioxidant Effects: These compounds can modulate inflammatory pathways and combat oxidative stress. jst.go.jpresearchgate.net

Other Biological Activities: Research has also explored their potential as cardioprotective, neuroprotective, and hepatoprotective agents. jst.go.jpresearchgate.net

The diverse biological activities of naphthoquinones are attributed to their chemical structure, particularly the quinone moiety, which can participate in redox cycling and interact with various cellular targets. researchgate.net

Contextualization of Beta, beta-Dimethylacrylalkannin within the Alkannin (B1664780)/Shikonin (B1681659) Series

This compound belongs to the alkannin/shikonin (A/S) series of compounds. Alkannin and shikonin are enantiomers, meaning they are mirror images of each other, and are themselves well-known hydroxynaphthoquinones. frontiersin.orgfrontiersin.org These compounds and their various ester derivatives, including this compound, are the primary active constituents of the roots of several medicinal plants in the Boraginaceae family. nih.govnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H22O6 | nih.gov |

| Molecular Weight | 370.4 g/mol | nih.gov |

| IUPAC Name | [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | nih.gov |

| CAS Number | 34539-65-6 | nih.gov |

| Appearance | Red Pigment | frontiersin.org |

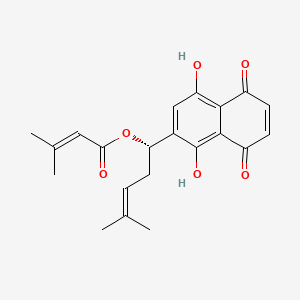

Structure

2D Structure

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m0/s1 |

InChI Key |

ZWYUHJQQLXNNSY-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |

Canonical SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |

Origin of Product |

United States |

Botanical Sources and Phytochemical Distribution of Beta, Beta Dimethylacrylalkannin

Occurrence in Alkanna Species (e.g., Alkanna tinctoria, Alkanna cappadocica)

Beta, beta-dimethylacrylalkannin is a prominent constituent in various species of the Alkanna genus, which are known for producing naphthoquinone pigments. nih.govresearchgate.net The roots of these plants are particularly rich in these compounds. nih.govnih.gov

In a study of 16 Turkish Alkanna species, this compound was found to be the most dominant among four known isohexenylnaphthazarin derivatives, which also included alkannin (B1664780), acetylalkannin, and deoxyalkannin. researchgate.net Specifically, in Alkanna tinctoria, it is one of the main hydroxynaphthoquinones, alongside isovalerylalkannin, α-methyl-n-butylalkannin, and acetylalkannin. nih.govhu.edu.jo Research on the root extracts of A. tinctoria has confirmed the presence of a variety of phenolic compounds, including this compound. hu.edu.joresearchgate.net

Similarly, bioassay-guided fractionation of the roots of Alkanna cappadocica led to the isolation of this compound along with other known naphthoquinones like 11-deoxyalkannin, 11-O-acetylalkannin, and alkannin. researchgate.net

The following table provides a summary of the occurrence of this compound and related compounds in select Alkanna species.

| Plant Species | Compound |

| Alkanna tinctoria | This compound, Isovalerylalkannin, α-Methyl-n-butylalkannin, Acetylalkannin, Alkannin |

| Alkanna cappadocica | This compound, 11-Deoxyalkannin, 11-O-Acetylalkannin, Alkannin |

| 16 Turkish Alkanna Species | This compound (dominant), Alkannin, Acetylalkannin, Deoxyalkannin |

Presence in Arnebia euchroma and Lithospermum erythrorhizon

This compound is also a key component in other plants belonging to the Boraginaceae family, notably Arnebia euchroma and Lithospermum erythrorhizon. nih.govmedchemexpress.comfrontiersin.org

In the roots of Arnebia euchroma, five key compounds have been identified: alkannin, acetylalkannin, β-acetoxyisovaleryl alkannin, isobutyryl alkannin, and Beta, beta-dimethylacryloyl alkannin (DMA). nih.gov The compound is also referred to as arnebin I in the context of its isolation from this plant. ontosight.ai

Lithospermum erythrorhizon, another member of the Boraginaceae family, is a well-documented source of naphthoquinone derivatives. nih.govnih.govelsevierpure.com Shikonin (B1681659) and its derivatives are the primary active components, and this compound (DMA) is highlighted as one of the main active constituents alongside shikonin. frontiersin.org The roots of this plant are known to produce a suite of related, differentially produced naphthoquinone derivatives. nih.gov

The table below summarizes the key naphthoquinone compounds found in Arnebia euchroma and Lithospermum erythrorhizon.

| Plant Species | Key Naphthoquinone Compounds |

| Arnebia euchroma | Alkannin, Acetylalkannin, β-Acetoxyisovaleryl alkannin, Isobutyryl alkannin, Beta, beta-Dimethylacryloyl alkannin (DMA) |

| Lithospermum erythrorhizon | Shikonin, Beta, beta-Dimethylacryloyl alkannin (DMA) and other shikonin derivatives |

Variability of Hydroxynaphthoquinone Constituents Across Plant Species

The distribution and relative abundance of hydroxynaphthoquinone constituents, including this compound, exhibit considerable variability across different plant species within the Boraginaceae family. nih.govresearchgate.net This variation can be attributed to genetic factors, geographical location, and the developmental stage of the plant. nih.gov

For instance, while this compound is the most dominant naphthazarin derivative in many Turkish Alkanna species, the profile of these compounds in Alkanna tinctoria from Greece includes a different combination of major constituents. nih.govresearchgate.net Furthermore, the closely related genera Arnebia and Lithospermum also present unique profiles of these compounds. Arnebia euchroma contains a specific set of five key alkannin derivatives, whereas Lithospermum erythrorhizon is primarily known for shikonin and its derivatives, including the enantiomeric form of alkannin esters. nih.govfrontiersin.org

This variability is significant for the phytochemical analysis and potential applications of these plants, as the specific composition of hydroxynaphthoquinones can influence their biological properties.

Isolation and Spectroscopic Characterization of Beta, Beta Dimethylacrylalkannin

Extraction and Bioassay-Guided Fractionation Strategies

The journey to obtaining pure Beta, beta-dimethylacrylalkannin from its natural sources, such as the roots of Arnebia euchroma (Zicao) and various Alkanna species, typically begins with extraction. frontiersin.orgnih.govresearchgate.net This process involves the use of organic solvents to draw out the desired compounds from the plant material.

Bioassay-guided fractionation is a systematic approach used to isolate bioactive compounds from a complex mixture. researchgate.netnih.gov This strategy involves a stepwise separation of the crude extract into various fractions based on their physicochemical properties, such as polarity. Each fraction is then tested for a specific biological activity. The most active fractions undergo further separation and testing until a pure, active compound is isolated. nih.gov

In the context of this compound, which has demonstrated significant anti-cancer properties, a bioassay-guided fractionation would involve assessing the cytotoxic or anti-proliferative activity of the fractions against specific cancer cell lines. nih.govnih.gov For instance, a study on Arnebia euchroma identified this compound as the most potent inhibitor of triple-negative breast cancer cell proliferation among several isolated alkannin (B1664780) derivatives. nih.gov

The general workflow for such a process is outlined below:

| Step | Description | Techniques Employed |

| 1. Extraction | The dried and powdered roots of the plant are soaked in a solvent to create a crude extract. | Maceration, Soxhlet extraction |

| 2. Fractionation | The crude extract is separated into fractions with decreasing complexity. | Liquid-liquid partitioning, Column chromatography (e.g., silica (B1680970) gel, Sephadex) |

| 3. Bioassay | Each fraction is tested for its biological activity (e.g., anti-cancer, antimicrobial). | In vitro cell-based assays |

| 4. Iterative Purification | The most active fraction is subjected to further rounds of chromatography to isolate individual compounds. | High-Performance Liquid Chromatography (HPLC) |

| 5. Structure Elucidation | The chemical structure of the pure, active compound is determined. | Spectroscopic methods (NMR, Mass Spectrometry) |

Advanced Spectroscopic Analyses (e.g., LC-ESIMS, 1D NMR, 2D NMR)

Once a purified sample of this compound is obtained, its chemical structure is elucidated using a combination of advanced spectroscopic techniques.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in the identification and quantification of alkannin derivatives in plant extracts. nih.gov ESI-MS provides crucial information about the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

1D NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the different types of hydrogen and carbon atoms present in the molecule and their chemical environments.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. The combination of these techniques provides a detailed structural fingerprint of the molecule. nih.gov

While specific, detailed NMR spectral data for this compound is not extensively published in readily available literature, the general approach to its structural confirmation would follow established principles of spectroscopic analysis for natural products. The table below summarizes the key spectroscopic data that would be sought for the characterization of this compound.

| Spectroscopic Technique | Information Obtained |

| LC-ESIMS | Provides the molecular weight of this compound, confirming its elemental composition. |

| ¹H NMR | Identifies the number and types of protons in the molecule, including those on the naphthoquinone ring and the dimethylacryl side chain. |

| ¹³C NMR | Determines the number and types of carbon atoms, distinguishing between aromatic, carbonyl, and aliphatic carbons. |

| COSY (¹H-¹H) | Shows which protons are coupled to each other, helping to establish the spin systems within the molecule. |

| HSQC (¹H-¹³C) | Correlates each proton to the carbon atom it is directly attached to. |

| HMBC (¹H-¹³C) | Reveals long-range correlations between protons and carbons (2-3 bonds away), which is critical for connecting the different fragments of the molecule. |

The collective data from these advanced spectroscopic methods allows for the unambiguous identification and structural elucidation of this compound.

Synthetic Methodologies and Derivatization Approaches for Beta, Beta Dimethylacrylalkannin

Chemical Synthesis of Alkannin (B1664780)/Shikonin (B1681659) Frameworks

The total synthesis of the alkannin and shikonin framework has been a subject of extensive research, aiming to provide a reliable source of these compounds and their analogs for biological evaluation. nih.gov Various strategies have been developed to construct the core naphthazarin ring system and introduce the chiral side chain.

One notable approach involves the development of a synthetic method for a key intermediate, which is crucial for the total synthesis of both alkannin and shikonin. researchgate.net This strategy focuses on the efficient construction of the naphthoquinone core, which can then be further elaborated to introduce the characteristic side chain of the target molecules. The chemical synthesis provides access to both enantiomers, alkannin and shikonin, which are often difficult to separate from natural sources. nih.gov

Key steps in these synthetic routes often involve:

Construction of the substituted naphthalene (B1677914) ring system.

Formation of the quinone moiety.

Asymmetric introduction of the side chain to establish the correct stereochemistry.

The development of these synthetic methods is critical for producing sufficient quantities of the parent compounds for further derivatization and biological studies. nih.gov

Preparation of Beta, beta-Dimethylacrylalkannin Derivatives via Nucleophilic Reactions

The chemical structure of alkannin, featuring a quinone system and a hydroxylated side chain, offers multiple sites for chemical modification. Nucleophilic reactions, in particular, represent a versatile approach for the synthesis of a wide array of derivatives.

For instance, the hydroxyl group in the side chain of alkannin and shikonin can be targeted for esterification to produce various ester derivatives. Furthermore, the quinone moiety is susceptible to nucleophilic addition reactions. A significant example is the synthesis of oxime derivatives from the parent alkannin and shikonin. nih.gov In this process, the carbonyl groups of the quinone ring react with hydroxylamine (B1172632) or its derivatives to form oximes. This modification of the core structure of alkannin and shikonin has been shown to be a viable strategy for generating potent new compounds. nih.gov

The general scheme for the preparation of oxime derivatives involves the reaction of the parent naphthoquinone with an appropriate nucleophile, leading to the formation of a new carbon-nitrogen bond. This approach allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Characterization of Novel Mono-O-methylated Alkannin Derivatives

The characterization of newly synthesized derivatives is a critical step to confirm their chemical structures. For mono-O-methylated alkannin derivatives, a combination of spectroscopic and chromatographic techniques is employed.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental tools for analyzing the reaction products. nih.govnih.gov These techniques allow for the separation of the desired methylated product from the starting material and other byproducts. LC-MS analysis provides the molecular weight of the product, confirming the addition of a methyl group. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural elucidation of these derivatives. mdpi.commdpi.com Both ¹H NMR and ¹³C NMR are used to determine the exact position of the methylation on the alkannin framework. mdpi.com For instance, in the ¹H NMR spectrum, the appearance of a new signal corresponding to the methoxy (B1213986) protons (typically around δ 3.8-4.0 ppm) is a key indicator of successful methylation. mdpi.com Furthermore, the chemical shifts of the aromatic and side-chain protons can provide insights into the location of the methyl group.

The comprehensive characterization using these analytical methods is essential to unequivocally establish the identity and purity of the novel mono-O-methylated alkannin derivatives, paving the way for further biological evaluation. maxapress.com

Interactive Data Table: Characterization of Methylated Derivatives

Below is an interactive table summarizing the typical analytical data used for the characterization of mono-O-methylated derivatives, based on findings from related compound characterizations.

| Analytical Technique | Parameter | Typical Observation for Mono-O-methylated Derivative | Reference |

| LC-MS | Molecular Ion Peak [M+H]⁺ | Increase of 14 Da compared to the unmethylated precursor. | nih.gov |

| ¹H NMR | Methoxy Protons (OCH₃) | Appearance of a singlet at approximately δ 3.8-4.0 ppm. | mdpi.com |

| ¹³C NMR | Methoxy Carbon (OCH₃) | Appearance of a signal at approximately δ 55-60 ppm. | mdpi.com |

| HPLC | Retention Time | Typically shifts compared to the unmethylated precursor. | nih.gov |

Preclinical Pharmacological Investigations of Beta, Beta Dimethylacrylalkannin

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

The cytotoxic potential of Beta, beta-Dimethylacrylalkannin and its related naphthoquinone derivatives has been evaluated against a wide array of cancer cell lines, revealing a broad spectrum of activity. frontiersin.orgtandfonline.com These compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase I and II, which are enzymes critical for DNA replication and repair. rjpbr.comnih.gov

Effects on Human Carcinoma Cell Lines

This compound (DMA) has demonstrated significant cytotoxic effects against specific human carcinoma cell lines. Research has identified it as the most effective among several related compounds isolated from Arnebia euchroma in inhibiting the proliferation of triple-negative breast cancer (TNBC) cells. nih.gov

Detailed findings include:

MDA-MB-231 (Breast Cancer): DMA exhibited a half-maximal inhibitory concentration (IC50) of 5.1 μM. nih.gov

MCF10DCIS.com (Breast Cancer): The IC50 value for DMA was determined to be 8.7 μM. nih.gov In these TNBC cell lines, DMA was found to induce apoptosis, evidenced by an increase in the pro-apoptotic protein Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

While specific IC50 values for this compound against other cell lines such as GLC-82, CNE2, Bel-7402, K-562, HT-29, PC-3, AU565, Hep G2, LNCaP, MCF7, HeLa, SK-BR-3, DU 145, Saos-2, and Hep 3B are not detailed in the available literature, studies on the broader class of shikonin (B1681659) and alkannin (B1664780) derivatives confirm their potent and wide-ranging cytotoxic activities against various tumor cells. frontiersin.orgtandfonline.com For instance, a range of ester derivatives of alkannin showed cytotoxicity (CD50) between 0.6 and 5.4 μg/mL on select cancer cell lines. acs.org

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.1 μM | nih.gov |

| MCF10DCIS.com | Triple-Negative Breast Cancer | 8.7 μM | nih.gov |

Modulation of Tumor-Associated Macrophages in Hepatocellular Carcinoma Models

In the context of hepatocellular carcinoma (HCC), the tumor microenvironment plays a critical role in disease progression. Tumor-associated macrophages (TAMs) are key components of this microenvironment and can exist in two primary phenotypes: the anti-tumor M1 macrophages and the pro-tumor M2 macrophages.

This compound has been shown to modulate the polarization of these macrophages. Studies using in vitro models with THP-1 cells demonstrated that the compound can inhibit the growth of HCC cells by influencing TAMs. The key findings indicate that this compound:

Induces and enhances the polarization of macrophages towards the anti-tumor M1 phenotype.

Inhibits the polarization of macrophages towards the pro-tumor M2 phenotype.

This shift in macrophage polarization creates a less favorable environment for tumor growth, thereby inhibiting the proliferation of HCC cells.

Antimicrobial Activities Against Pathogenic Microorganisms

This compound is one of several naphthoquinone derivatives isolated from plants of the Boraginaceae family, which are known for their antimicrobial properties. frontiersin.orgnih.gov Investigations into its antimicrobial spectrum have shown significant activity, particularly against certain types of bacteria and fungi.

Bioassay-directed studies have identified this compound as an active principle against multi-drug-resistant Gram-positive bacteria. acs.org Key findings include:

Gram-Positive Bacteria: The compound is active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). acs.org The mechanism of action for the related compound shikonin against MRSA is associated with its affinity for the cell wall's peptidoglycan and disruption of the bacterial membrane's functional integrity. nih.gov

Gram-Negative Bacteria: Alkannin derivatives, including this compound, have been found to be inactive against Gram-negative bacteria. acs.org This resistance is attributed to the outer membrane of Gram-negative bacteria, which can prevent the compounds from reaching their targets. nih.govfrontiersin.org

Fungi: The broader class of shikonins and alkannins has demonstrated activity against fungi such as Candida albicans. researchgate.net

| Pathogen Type | Specific Pathogens | Activity | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE) | Active | acs.org |

| Gram-Negative Bacteria | Not specified | Inactive | acs.orgnih.gov |

| Fungi | Candida albicans (activity noted for the general compound class) | Active | researchgate.net |

Anti-inflammatory Effects and Immunomodulation

This compound has demonstrated notable anti-inflammatory and immunomodulatory effects, primarily through its influence on key immune cells such as dendritic cells. e-century.usnih.gov Pharmacological research has highlighted its potential in modulating immune responses, particularly in conditions like psoriasis. nih.govnih.govresearchgate.net

Suppressive Actions on Activated Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating immune responses. In certain inflammatory conditions, hyperactivation of DCs can be pathogenic. This compound, also referred to as DMA in some studies, has been shown to exert a suppressive effect on activated DCs. e-century.usnih.gov

In vitro experiments have revealed that the compound can:

Inhibit the ability of mature DCs to stimulate the proliferation of allogenic lymphocytes. e-century.usnih.gov

Suppress the expression and secretion of pro-inflammatory cytokines by activated DCs, including Interleukin-6 (IL-6), IL-12, IL-23, IL-1β, and Tumor Necrosis Factor-alpha (TNF-α). e-century.usnih.govnih.gov

Downregulate the expression of co-stimulatory molecules like CD80 and CD86 on DCs, which is a key step in T cell activation. nih.gov

The mechanism underlying these effects has been linked to the Toll-like receptor (TLR) 7/8 pathway. DMA was found to significantly decrease the expression levels of TLR7, MYD88, and IRAKM, key components of this signaling cascade. nih.gov

| Molecular Target | Observed Effect | Reference |

|---|---|---|

| Pro-inflammatory Cytokines (IL-1β, IL-6, IL-12, IL-23, TNF-α) | Suppression of expression and secretion | e-century.usnih.govnih.gov |

| Co-stimulatory Molecules (CD80, CD86) | Inhibited expression | nih.gov |

| TLR7/8 Pathway Components (TLR7, MYD88, IRAKM) | Decreased expression | nih.gov |

| Allogenic Lymphocyte Proliferation | Suppressed | e-century.usnih.gov |

Influence on Pro-inflammatory Factor Expression

This compound (DMAKN), a naturally occurring naphthoquinone, demonstrates a significant influence on the expression of pro-inflammatory factors, primarily through the modulation of macrophage polarization. Macrophages, key cells of the innate immune system, can be broadly classified into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. nih.govresearchgate.net The balance between these two phenotypes is crucial in the progression of inflammatory diseases. nih.gov

In preclinical, in vitro models, DMAKN has been shown to directly impact this balance. Studies investigating its effect on tumor-associated macrophages (TAMs) in the context of hepatocellular carcinoma revealed that DMAKN can induce the polarization of neutral macrophages (M0) towards the M1 phenotype. frontiersin.org This shift is critical, as M1 macrophages are characterized by their secretion of pro-inflammatory cytokines which play a central role in host defense and anti-tumor responses. researchgate.netmagtechjournal.com

The induction of M1 polarization by DMAKN was confirmed by observing morphological changes in macrophages and by measuring the expression of specific M1 markers. frontiersin.org Research showed a notable increase in the mRNA expression of these markers in macrophages treated with DMAKN. frontiersin.org Conversely, DMAKN was also found to suppress the polarization of macrophages towards the M2 phenotype, which is associated with tumor promotion. frontiersin.org These findings are supported by broader research on shikonin and its derivatives, which are recognized for their strong anti-inflammatory effects. frontiersin.org

The table below details the key M1 macrophage markers that are upregulated by this compound treatment in preclinical studies. frontiersin.org

Table 1: Upregulation of M1 Macrophage Markers by this compound

| Marker | Function |

|---|---|

| CD80 | Co-stimulatory molecule for T-cell activation |

| CD86 | Co-stimulatory molecule for T-cell activation |

| iNOS (Inducible Nitric Oxide Synthase) | Produces nitric oxide, a pro-inflammatory mediator |

| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine |

| IL-6 (Interleukin-6) | Pro-inflammatory cytokine |

| IL-1β (Interleukin-1 beta) | Pro-inflammatory cytokine |

Data derived from in vitro studies on macrophage cell lines. frontiersin.org

This modulation of macrophage polarization highlights a key mechanism through which this compound exerts its influence on the expression of pro-inflammatory factors, shifting the microenvironment towards a pro-inflammatory, anti-tumor state.

Wound Healing Promotion and Tissue Regeneration Studies

This compound, also referred to as arnebin-1, and its related shikonin derivatives have been identified in preclinical studies as potent promoters of wound healing and tissue regeneration. frontiersin.orgresearchgate.net These compounds are major bioactive components extracted from the roots of plants like Arnebia euchroma and Lithospermum erythrorhizon, which have a long history of use in traditional medicine for treating burns, ulcers, and other skin injuries. nih.govwjps.irnih.gov

Research has demonstrated that extracts from Arnebia euchroma, containing this compound, significantly accelerate wound closure. researchgate.netwjps.irnih.gov One study specifically highlighted that arnebin-1 (this compound) markedly enhanced wound healing in rats. researchgate.net The therapeutic effects are attributed to several underlying mechanisms. The treatment was observed to increase the rate of wound contraction and enhance re-epithelialization. researchgate.netnih.gov

At the cellular and molecular level, the wound healing properties of these compounds are linked to the stimulation of the proliferative phase of healing. researchgate.net Key findings from preclinical investigations include:

Enhanced Fibroblast Proliferation: Treatment with Arnebia euchroma extract and its derivatives leads to a significant increase in the proliferation and migration of fibroblasts, which are crucial cells for building the new extracellular matrix. researchgate.netresearchgate.netnih.gov

Increased Collagen Synthesis: The compounds promote the synthesis and deposition of collagen, a primary structural protein in the skin, leading to the formation of well-organized, thick granulation tissue. researchgate.netmdpi.com

Promotion of Angiogenesis: Enhanced formation of new blood vessels (neovascularization) in the wound bed has been observed, which improves perfusion and supply of nutrients and oxygen to the regenerating tissue. researchgate.net

Upregulation of Growth Factors: The expression of key growth factors involved in healing, such as Transforming Growth Factor-β1 (TGF-β1), is increased, which helps orchestrate the cellular processes of tissue repair. researchgate.netnih.gov

Collectively, these studies indicate that this compound and related shikonin derivatives positively modulate both the inflammatory and proliferative stages of the wound healing cascade, making them promising agents for promoting tissue regeneration. nih.govresearchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Potency

This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. magtechjournal.com As such, PTP1B is considered a significant therapeutic target for type 2 diabetes and obesity. nih.govumsu.ac.ir

In a study screening for natural PTP1B inhibitors from the plant Arnebia euchroma, this compound (referred to as β,β'-dimethylacrylalkannin in the study) demonstrated significant inhibitory activity against the PTP1B enzyme. magtechjournal.com The half-maximal inhibitory concentration (IC50) value was determined to be 0.36 ± 0.08 µmol·L⁻¹. magtechjournal.com This indicates a high degree of potency, surpassing that of several other related shikonin derivatives tested in the same study. magtechjournal.com

The structure-activity relationship analysis from this research provided insights into the inhibitory mechanism. magtechjournal.com The 1,4-naphthoquinone (B94277) skeleton, which is characteristic of shikonin derivatives, was identified as a key structure for the PTP1B inhibition. magtechjournal.com Furthermore, the nature of the lipophilic side chain at the C-2 position of the naphthoquinone ring was found to significantly influence the inhibitory activity. The study concluded that an increase in the polarity of this side chain led to reduced activity, whereas the presence of a terminal double bond in the side chain, as is the case for this compound, resulted in enhanced inhibitory potency. magtechjournal.com

The table below compares the PTP1B inhibitory activity of this compound with other shikonin derivatives isolated from Arnebia euchroma. magtechjournal.com

Table 2: PTP1B Inhibitory Activity of Shikonin Derivatives

| Compound | IC50 (µmol·L⁻¹) |

|---|---|

| This compound | 0.36 ± 0.08 |

| Deoxyshikonin | 0.80 ± 0.16 |

| Acetylshikonin | 1.02 ± 0.13 |

| Shikonin | 4.42 ± 0.37 |

Data from in vitro enzymatic assays. magtechjournal.com

These findings establish this compound as a promising natural compound for the development of new therapeutic agents targeting PTP1B. magtechjournal.com

Mechanistic Elucidation of Beta, Beta Dimethylacrylalkannin Action at the Molecular and Cellular Levels

Topoisomerase I Inhibition and DNA Damage Induction

Beta, beta-Dimethylacrylalkannin has been identified as a novel inhibitor of Topoisomerase I, an essential enzyme involved in resolving DNA topological stress during replication, transcription, and recombination. By targeting this enzyme, the compound disrupts normal DNA metabolism, leading to the accumulation of DNA damage and ultimately, cell death.

Research has shown that this compound, also identified as DIA-001, acts as a Topoisomerase I poison. It stabilizes the transient covalent complex formed between Topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme. This stabilization of the cleavage complex leads to the formation of persistent DNA lesions. When the replication fork collides with these stabilized complexes, irreparable DNA double-strand breaks are generated, triggering a DNA damage response cascade and inducing cellular lethality. This mechanism is a key aspect of its cytotoxic effects against cancer cells, which often exhibit high levels of Topoisomerase I activity to support their rapid proliferation.

Pathways of Apoptosis Induction (e.g., Mitochondrial Apoptosis, PARP Cleavage, Caspase Activation)

This compound is a potent inducer of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This process is characterized by a series of coordinated molecular events that culminate in the dismantling of the cell.

The initiation of apoptosis by this compound involves the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization. Studies have demonstrated that treatment with the compound leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while concurrently increasing the expression of pro-apoptotic proteins like Bax and Bid nih.gov. This shift in the balance of Bcl-2 family members disrupts the integrity of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

The release of cytochrome c is a pivotal event in the mitochondrial apoptotic pathway. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

The activation of effector caspases unleashes a cascade of proteolytic events that dismantle the cell. A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is a well-established hallmark of apoptosis mdpi.com. This cleavage inactivates PARP, preventing it from carrying out its DNA repair functions and further promoting cell death. The detection of cleaved PARP fragments is a reliable indicator of ongoing apoptosis in cells treated with this compound. The sequential activation of caspases and the subsequent cleavage of vital cellular proteins ensure the orderly execution of the apoptotic program.

Reactive Oxygen Species Generation and Associated Cellular Responses

Naphthoquinones, the chemical class to which this compound belongs, are known to participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). ROS are highly reactive molecules, including superoxide anions, hydrogen peroxide, and hydroxyl radicals, that can induce cellular stress and damage to macromolecules such as DNA, lipids, and proteins.

The generation of ROS is a critical component of the anti-cancer activity of many quinone-based compounds. Increased intracellular ROS levels can overwhelm the cellular antioxidant defense systems, leading to a state of oxidative stress. This oxidative stress can trigger a variety of cellular responses, including the activation of stress-activated protein kinase pathways and the induction of apoptosis. While direct measurement of ROS production by this compound is not extensively documented in publicly available research, its chemical nature strongly suggests this as a likely mechanism of action. The resulting oxidative damage to cellular components would contribute significantly to its cytotoxic and apoptotic effects.

| Cellular Response to ROS | Description |

| DNA Damage | ROS can cause single- and double-strand breaks in DNA, as well as oxidative modifications to DNA bases. |

| Lipid Peroxidation | The oxidative degradation of lipids in cell membranes, leading to loss of membrane integrity and function. |

| Protein Oxidation | Modification of amino acid side chains, leading to conformational changes and loss of protein function. |

| Activation of Signaling Pathways | ROS can act as signaling molecules, activating pathways involved in stress response, inflammation, and apoptosis. |

Regulatory Effects on Cell Cycle Progression

This compound exerts significant regulatory effects on the cell cycle, a tightly controlled process that governs cell division. By interfering with key checkpoints, the compound can halt the proliferation of cancer cells.

Studies have demonstrated that this compound can induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. For instance, in some cancer cell lines, treatment with the compound leads to an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase nih.gov. In other contexts, this compound has been shown to cause a G2/M phase arrest, blocking the transition from the G2 phase into mitosis.

The G2/M checkpoint is primarily regulated by the activity of the Cyclin B1/CDK1 complex. The activation of this complex is essential for entry into mitosis. It is plausible that this compound mediates its G2/M arrest by modulating the expression or activity of key regulators of this complex, such as the Cdc25 phosphatases or the Wee1 kinase. By arresting the cell cycle, this compound provides a window for the cell to either repair the induced DNA damage or commit to apoptosis if the damage is too severe.

Receptor-Mediated Signaling Pathways (e.g., PI3K Pathway, ERK/p38 MAPKs)

This compound has been shown to modulate several key receptor-mediated signaling pathways that are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and apoptosis.

ERK/p38 MAPKs Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, are critical in transducing extracellular signals into cellular responses. Research has indicated that the apoptosis-inducing effects of this compound and its analogs are linked to the modulation of the MAPK signaling cascade. In some cancer models, the compound has been shown to influence the phosphorylation status of ERK and p38, key kinases in these pathways. The activation of p38 MAPK is often associated with cellular stress responses and the induction of apoptosis, while the role of the ERK pathway can be context-dependent, sometimes promoting survival and other times contributing to cell death.

PI3K Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major survival pathway that is frequently hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. While direct inhibition of the PI3K/Akt pathway by this compound is not as extensively documented as its effects on other pathways, the induction of apoptosis by the compound suggests a potential for crosstalk or indirect inhibition of this pro-survival signaling cascade. Further research is needed to fully elucidate the intricate interactions between this compound and the PI3K/Akt pathway.

| Pathway | Key Proteins | Role in Cancer | Effect of this compound |

| ERK/p38 MAPKs | ERK, p38 | Proliferation, Survival, Apoptosis | Modulation of phosphorylation |

| PI3K/Akt | PI3K, Akt | Survival, Proliferation, Growth | Potential for indirect inhibition |

Structure Activity Relationship Sar Studies of Beta, Beta Dimethylacrylalkannin and Its Analogs

Influence of Chemical Modifications on Cytotoxicity

The cytotoxic properties of β,β-dimethylacrylalkannin and its analogs have been a focal point of research, particularly concerning their potential as anticancer agents. nih.gov Modifications to both the naphthoquinone ring and the side chain have been shown to significantly alter their activity against various cancer cell lines.

Research indicates that the parent molecules, alkannin (B1664780) and shikonin (B1681659), demonstrate a decrease in cell population at a concentration of 1 μM, a phenomenon potentially linked to the functionality of the side chain hydroxyl group. researchgate.net In a study on 3T3-L1 pre-adipocytes, it was observed that ester derivatives of alkannin and shikonin generally exhibited higher IC₅₀ values, suggesting they are less toxic to these cells compared to the parent compounds. frontiersin.org Specifically, derivatives with increased hydrophobicity, as indicated by higher Log p values, tended to have higher IC₅₀ values. frontiersin.org For instance, isovaleryl-shikonin, with a Log p of 1.77, showed an IC₅₀ value of 8.66 μM after 24 hours. frontiersin.org

Furthermore, the design of novel core-scaffold-modified shikonin and alkannin derivatives has been explored to minimize the non-specific cytotoxicity that arises from the generation of reactive oxygen species (ROS) and alkylation by the naphthazarin ring. nih.gov Dimethylated derivatives, for example, have shown significantly higher selectivity compared to the parent shikonin in vitro. nih.gov Interestingly, dimethylated diacetyl derivatives that displayed poor anticancer activity in vitro demonstrated significant tumor-inhibiting effects in vivo, comparable to paclitaxel, but without the associated toxicity. nih.gov This suggests their potential as prodrugs, where the anticancer activity is linked to their lower ROS generation and alkylating capacity. nih.gov

Studies on β,β-dimethylacrylalkannin have highlighted its antitumor activity. mdpi.com It has been shown to induce cell cycle arrest and apoptosis in colorectal cancer cells. mdpi.com The compound's effect on tumor-associated macrophages (TAMs) is also a key aspect of its anti-hepatocellular carcinoma (HCC) activity. mdpi.com

Table 1: Cytotoxicity of Alkannin/Shikonin and Their Derivatives

Correlating Structural Features with Radical Scavenging Activity (e.g., Role of Hydrogen Bonding)

The antioxidant capacity of β,β-dimethylacrylalkannin and its analogs is largely attributed to their ability to scavenge free radicals. This activity is closely tied to specific structural features of the naphthoquinone skeleton and its substituents. The presence of the naphthoquinone moiety is considered essential for the radical scavenging activity. researchgate.net

A key factor influencing this activity is the ability to donate a hydrogen atom. Theoretical studies using density functional theory (DFT) have shown that the presence of a dihydroxy functionality enhances radical stability through the formation of intramolecular hydrogen bonds, which in turn favors hydrogen atom abstraction. researchgate.nettandfonline.com The side chain hydroxyl group at the C-1′ position has a positive effect on the radical scavenging properties of alkannin and shikonin by facilitating hydrogen atom donation from this carbon. researchgate.net This makes alkannin and shikonin more potent radical scavengers than derivatives lacking this hydroxyl group, such as deoxyshikonin. researchgate.net

The introduction of electron-donating groups to the molecule can further increase antioxidant activity. researchgate.nettandfonline.com Such groups enhance the stability of the resulting radical after hydrogen donation. β,β-dimethylacrylalkannin derivatives with certain substituents, such as ZNHPh, ZN(CH₃)Ph, ZN(CH₂CH₂)O, and ZN(CH₃)₂, have been predicted to be promising radical scavengers due to their lower adiabatic ionization potential values compared to the parent compound. tandfonline.com These derivatives are considered good candidates for a one-electron transfer mechanism of antioxidant action. tandfonline.com

Comparative Analysis of Enantiomeric Forms (Alkannin vs. Shikonin Derivatives)

Alkannin and shikonin are enantiomers, with alkannin being the (S)-form and shikonin the (R)-form. frontiersin.orgnih.gov They are often found as various ester derivatives in the roots of plants from the Boraginaceae family. tandfonline.com While some biological activities have been reported to be independent of their chirality, sepax-tech.com.cn other studies point to enantioselective processes in their biosynthesis and potentially in their interactions with biological targets.

Systematic investigations have revealed that certain plant species predominantly produce one enantiomeric form over the other. For instance, Arnebia euchroma mainly yields (S)-form alkannin derivatives, while Lithospermum erythrorhizon and Onosma confertum predominantly produce (R)-form shikonin derivatives. sepax-tech.com.cnnih.gov It is possible to obtain alkannin with 100% enantiomeric excess (e.e.) from β,β-dimethylacrylalkannin found in A. euchroma, and shikonin with 100% e.e. from β,β-dimethylacrylshikonin in O. confertum. nih.govresearchgate.net

The biosynthesis of these derivatives involves enantioselective enzymes. Shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) from Lithospermum erythrorhizon show high specificity in the acylation of shikonin and alkannin, respectively. frontiersin.orgnih.gov This enzymatic differentiation underscores the stereospecificity in the natural production of these compounds.

Regarding their biological activities, both enantiomers and their derivatives exhibit a wide spectrum of functions, including antimicrobial, anti-inflammatory, and antioxidant properties. sepax-tech.com.cn However, subtle differences can exist. For example, in studies on 3T3-L1 pre-adipocytes, both alkannin and shikonin tested at 1 μM resulted in a reduced number of forming lipids. frontiersin.org While often considered to have similar biological profiles, the design of prodrugs based on these enantiomers has shown that both R- and S-isomers can be synthesized with high enantiomeric excess to create derivatives with improved therapeutic properties. nih.gov

Table 2: List of Chemical Compounds

Advanced Analytical Methodologies for Detection and Quantification of Beta, Beta Dimethylacrylalkannin

High-Performance Liquid Chromatography Coupled with Photodiode Array and Mass Spectrometry (HPLC/PDA/MS)

The hyphenation of High-Performance Liquid Chromatography (HPLC), Photodiode Array (PDA) detection, and Mass Spectrometry (MS) provides a robust platform for the comprehensive analysis of Beta, beta-dimethylacrylalkannin in complex samples such as plant root extracts. nih.gov This multi-faceted approach allows for the separation, spectral characterization, and mass determination of the compound in a single analytical run.

The process begins with the separation of this compound from other co-extracted metabolites via HPLC, typically utilizing a reversed-phase column (e.g., C18). mdpi.commdpi.com A gradient elution, often employing a mobile phase of acidified water and an organic solvent like acetonitrile or methanol, is used to achieve optimal separation of various phytochemicals based on their polarity. mdpi.comnih.gov

Following separation, the eluent passes through a Photodiode Array (PDA) detector. The PDA detector acquires the full UV-Vis spectrum for each peak, which is crucial for the initial identification of naphthoquinones like alkannin (B1664780) derivatives, as they exhibit characteristic absorbance spectra. researchgate.netresearchgate.net This spectral information provides a degree of certainty about the class of the compound before it enters the mass spectrometer.

Finally, the Mass Spectrometry (MS) detector provides critical data on the molecular weight and structure of the analyte. mdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), allowing for the determination of the molecular weight of this compound. Further fragmentation of these ions (MS/MS) can yield structural information, confirming the identity of the compound with high confidence. rsc.org The combination of retention time from HPLC, UV-Vis spectrum from PDA, and mass data from MS creates a highly specific and reliable method for identifying this compound. nih.gov

| Parameter | Typical Conditions |

|---|---|

| HPLC System | UHPLC or HPLC System |

| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile or Methanol mdpi.comkoreamed.org |

| Elution | Gradient elution koreamed.org |

| Flow Rate | 0.8 - 1.0 mL/min mdpi.com |

| Column Temperature | 25 - 40 °C nih.gov |

| PDA Detection | Scanning range 190-400 nm koreamed.org |

| MS Ionization | Electrospray Ionization (ESI), Positive/Negative Mode rsc.org |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap rsc.org |

Application of LC-MS for Metabolite Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS), particularly when utilizing tandem mass spectrometry (LC-MS/MS), is an indispensable tool for metabolomics and targeted quantitative analysis. mdpi.com It is exceptionally well-suited for identifying and quantifying this compound, even at trace levels within intricate biological matrices.

For metabolite identification, high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) are often employed. rsc.orgresearchgate.net These systems provide highly accurate mass measurements of precursor and fragment ions, which allows for the determination of elemental compositions and significantly narrows down the potential identities of unknown compounds. In studies of plant extracts from species like Arnebia euchroma, a source of alkannin derivatives, UPLC-QTOF-MS has been used to identify dozens of metabolites, including numerous shikonin (B1681659) (alkannin isomers) derivatives. rsc.org The fragmentation patterns generated in the MS/MS mode serve as a structural fingerprint, which can be compared with spectral libraries or interpreted to elucidate the structure of novel metabolites.

For quantification, LC-MS/MS methods, often using a triple quadrupole (QqQ) mass spectrometer, are the gold standard due to their superior sensitivity and selectivity. mdpi.com These methods typically operate in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte (e.g., this compound) are monitored. This technique effectively filters out background noise from the matrix, allowing for precise and accurate quantification. Method validation is crucial and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure the reliability of the results. mdpi.comkoreamed.orgnih.gov Such validated methods are essential for quality control of herbal products and for various research applications. mdpi.com

| Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Tentative Identification |

|---|---|---|---|

| 12.5 | 387.15 [M-H]- | 287, 243, 199 | Acetylshikonin/Acetylalkannin |

| 15.2 | 389.17 [M-H]- | 287, 203 | Isobutyrylshikonin/Isobutyrylalkannin |

| 17.8 | 387.15 [M-H]- | 287, 243, 83 | Beta, beta-Dimethylacrylshikonin/alkannin |

| 19.4 | 431.18 [M-H]- | 287, 329 | β-Hydroxyisovalerylshikonin/alkannin |

| Parameter | Typical Performance Metric |

|---|---|

| Linearity (r²) | ≥ 0.999 mdpi.com |

| Limit of Detection (LOD) | 0.02 - 0.20 µg/mL nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.10 - 0.60 µg/mL nih.gov |

| Precision (RSD%) | < 5% nih.gov |

| Accuracy (Recovery %) | 95 - 106% nih.gov |

Emerging Research Frontiers and Potential Academic Applications

Exploration of Novel Therapeutic Targets

Recent studies have begun to illuminate the diverse molecular pathways influenced by Beta,beta-Dimethylacrylalkannin, suggesting a range of new therapeutic possibilities. A significant area of emerging research is its role in cancer therapy, particularly for hepatocellular carcinoma (HCC). nih.govmdpi.comresearchgate.netnih.gov

One of the most promising new therapeutic avenues is the modulation of the tumor microenvironment (TME). mdpi.comnih.gov Research has shown that Beta,beta-Dimethylacrylalkannin can influence the polarization of tumor-associated macrophages (TAMs), which are critical components of the TME. nih.govmdpi.comnih.gov Specifically, it promotes the shift of macrophages towards an M1 phenotype, which has anti-tumor properties, while inhibiting the M2 phenotype that supports tumor growth. nih.govmdpi.com This targeted immunomodulatory effect presents a novel strategy for HCC treatment. nih.govmdpi.comnih.gov

Furthermore, investigations into the direct cytotoxic effects of Beta,beta-Dimethylacrylalkannin on cancer cells have revealed dose-dependent mechanisms. At higher concentrations, the compound induces necrosis in HCC cells through a rapid increase in intracellular reactive oxygen species (ROS). researchgate.netnih.gov At lower doses, it leads to a more gradual ROS accumulation, which in turn activates the JNK signaling pathway, resulting in G2/M cell cycle arrest and inhibition of cell proliferation. researchgate.netnih.gov This dual mechanism of action, dependent on concentration, highlights the compound's potential for nuanced therapeutic applications.

Beyond cancer, the parent compound, alkannin (B1664780), has shown potential in targeting key enzymes involved in type 2 diabetes, such as protein-tyrosine phosphatase 1B (PTP1B) and aldose reductase (AR). nih.gov This suggests that Beta,beta-Dimethylacrylalkannin and other derivatives could be explored for their antidiabetic properties, opening up another significant frontier for therapeutic research.

The table below summarizes key findings from recent studies on the novel therapeutic targets of Beta,beta-Dimethylacrylalkannin and related compounds.

| Compound | Therapeutic Target/Mechanism | Disease Context | Key Findings | Reference(s) |

| Beta,beta-Dimethylacrylalkannin | Tumor-Associated Macrophage (TAM) Polarization | Hepatocellular Carcinoma (HCC) | Induces M1 (anti-tumor) and inhibits M2 (pro-tumor) macrophage polarization. | nih.govmdpi.comnih.gov |

| Beta,beta-Dimethylacrylalkannin | Reactive Oxygen Species (ROS) Induction, JNK Pathway Activation | Hepatocellular Carcinoma (HCC) | High doses induce ROS-dependent necrosis; low doses cause ROS- and JNK-dependent cell cycle arrest. | researchgate.netnih.gov |

| Alkannin | Protein-Tyrosine Phosphatase 1B (PTP1B), Aldose Reductase (AR) | Type 2 Diabetes | Demonstrates inhibitory activity against PTP1B and AR in silico and in vitro. | nih.gov |

Integration into Advanced Drug Discovery Platforms

The unique biological activities and chemical structure of Beta,beta-Dimethylacrylalkannin make it an attractive candidate for integration into modern drug discovery platforms. These platforms utilize a variety of advanced technologies to accelerate the identification and development of new therapeutic agents. ucb.comwuxibiology.comwuxibiology.com

Natural products like Beta,beta-Dimethylacrylalkannin are a rich source of chemical diversity for drug discovery. mdpi.comresearchgate.net Its established anti-inflammatory and anticancer properties, coupled with a favorable safety profile in preclinical studies, support its further development. nih.govresearchgate.net

Advanced drug discovery often employs high-throughput screening (HTS) to test large libraries of compounds for activity against specific biological targets. wuxibiology.com The known activities of Beta,beta-Dimethylacrylalkannin against targets like TAMs and key signaling pathways make it a valuable molecule for such screening campaigns to identify even more potent and selective derivatives.

Furthermore, computational approaches, such as computer-aided drug design (CADD) and artificial intelligence (AI), are revolutionizing drug discovery by predicting the interaction of molecules with biological targets. ucb.comyoutube.com The structure of Beta,beta-Dimethylacrylalkannin can be used as a scaffold for in silico modeling and virtual screening to design novel analogs with improved pharmacological properties. The parent compound, alkannin, has already been the subject of such in silico studies, which have successfully predicted its binding affinity to diabetes-related protein targets. nih.gov

The integration of Beta,beta-Dimethylacrylalkannin into these advanced platforms can facilitate the rapid optimization of its structure to enhance efficacy, reduce potential off-target effects, and improve pharmacokinetic properties, thereby accelerating its journey from a promising natural product to a clinically viable therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.